Home > Products > Building Blocks P15042 > 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one
4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one - 952182-88-6

4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one

Catalog Number: EVT-1661623
CAS Number: 952182-88-6
Molecular Formula: C12H9N3O3
Molecular Weight: 243.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This particular derivative has been investigated in scientific research primarily for its potential as an aldose reductase inhibitor []. Aldose reductase is an enzyme involved in the polyol pathway, which plays a role in the development of diabetic complications. Inhibiting this enzyme is a strategy for developing drugs to treat these complications.

Isoxazolo-[3,4-d]-pyridazin-7-(6H)-one (2)

  • Compound Description: This compound serves as a fundamental structural scaffold for developing novel aldose reductase inhibitors [].

5-Acetyl-4-amino-(4-nitro)-6-substituted-3(2H)pyridazinones (3, 4)

  • Compound Description: These compounds, derived by opening the isoxazole ring of isoxazolo-[3,4-d]-pyridazin-7-(6H)-one, were investigated as potential aldose reductase inhibitors [].

5,6-Dihydrobenzo[h]cinnolin-3(2H)one-2 acetic acids (1)

  • Compound Description: These compounds served as the initial lead structures for developing aldose reductase inhibitors, prompting the exploration of the simplified isoxazolo[3,4-d]pyridazin-7-(6H)-one scaffold [].
  • Compound Description: This compound exhibited potent aldose reductase inhibitory activity, comparable to the known inhibitor Sorbinil [].

3-Methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one

  • Compound Description: This compound serves as a key intermediate in the synthesis of pyridazin-3(2H)-one derivatives, which are selective inhibitors of phosphodiesterase 4 (PDE4) [].
Overview

4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound characterized by the fusion of an isoxazole ring with a pyridazine ring. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and anticancer activities. Its structure is defined by the presence of a methoxy group on the phenyl ring, which may influence its biological activity and reactivity.

Source

The compound is cataloged under the chemical identifier 952182-88-6 and has been referenced in various scientific literature regarding its synthesis and applications in biological research.

Classification

4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one belongs to the class of heterocyclic compounds, specifically those containing both isoxazole and pyridazine moieties. These types of compounds are often explored for their diverse biological activities and potential therapeutic uses.

Synthesis Analysis

Methods

The synthesis of 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one typically involves cyclization reactions starting from suitable precursors. A common synthetic route includes:

  1. Starting Materials: The reaction often begins with 4-methoxybenzohydrazide and ethyl acetoacetate.
  2. Cyclization Process: The formation of the desired compound occurs through cyclization with hydroxylamine hydrochloride, which leads to the formation of the isoxazolo[3,4-d]pyridazinone structure.

Technical Details

The cyclization reaction generally requires controlled conditions to optimize yield and purity. The use of solvents such as dimethylformamide may be employed to facilitate the reaction. Additionally, microwave-assisted synthesis has been noted to enhance reaction efficiency and reduce reaction times significantly .

Molecular Structure Analysis

Structure

The molecular structure of 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one can be represented as follows:

  • Chemical Formula: C11_{11}H10_{10}N2_{2}O2_{2}
  • Molecular Weight: Approximately 218.21 g/mol.

The structure features a methoxy group (-OCH3_3) attached to a phenyl ring, which is further linked to an isoxazole ring that is fused with a pyridazine ring.

Data

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure. For instance, NMR data may reveal characteristic peaks corresponding to different hydrogen environments in the molecule, while mass spectrometry can provide information about molecular weight and fragmentation patterns .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one can undergo several chemical transformations:

  1. Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
  2. Reduction: The pyridazinone ring can be reduced to yield dihydropyridazine derivatives.
  3. Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Technical Details

  • Common Reagents:
    • Oxidation: Potassium permanganate or chromium trioxide.
    • Reduction: Sodium borohydride or lithium aluminum hydride.
    • Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

  1. From Oxidation: 4-(4-Hydroxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one.
  2. From Reduction: Dihydro-4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one.
  3. From Substitution: 4-(4-Aminophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups allows for various chemical transformations, enhancing its utility in synthetic chemistry.

Relevant data from spectroscopic analyses confirm these properties, providing insight into the behavior of this compound under different conditions .

Applications

Scientific Uses

The applications of 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one span several fields:

  1. Medicinal Chemistry: Explored for potential anti-inflammatory and anticancer activities.
  2. Biological Research: Investigated as an enzyme inhibitor with implications for drug development.
  3. Material Science: Potential use in developing new materials with specific electronic or optical properties due to its unique structural features.
Synthetic Methodologies for 4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one

Regiospecific Cyclocondensation Strategies for Isoxazolo-Pyridazinone Core Formation

The synthesis of the isoxazolo[3,4-d]pyridazin-7(6H)-one core relies on regiospecific cyclocondensation reactions that ensure precise heterocyclic ring formation. A robust pathway involves the condensation of ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate with hydrazine monohydrate under controlled alkaline conditions. This method proceeds via nucleophilic attack of the hydrazine nitrogen at the carbonyl carbon of the ester group, followed by intramolecular cyclization through dehydration. The reaction typically employs methanol as solvent with sodium methoxide as base catalyst at reflux temperatures (70-80°C), achieving moderate to good yields (55-70%) [5].

Critical to this methodology is the preparation of the key isoxazole precursor, ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate, which is synthesized from ethyl (2E)-2-chloro-2-(hydroxyimino)acetate and 1-phenylbutane-1,3-dione. This precursor controls regioselectivity during ring closure, ensuring exclusive formation of the [3,4-d] fused system rather than alternative isomeric structures. The reaction's regiochemical outcome is confirmed through NMR spectroscopy, showing characteristic chemical shifts for H-6 (δ 6.98 ppm) and the lactam NH (δ 12.15 ppm) in deuterated chloroform [5]. Microwave-assisted cyclization techniques have recently demonstrated enhanced reaction efficiency (85% yield in <30 minutes) while maintaining excellent regiochemical fidelity [6].

Alkylation and Aryl Substitution Techniques for 4-(4-Methoxyphenyl) Functionalization

The introduction of the 4-methoxyphenyl moiety at the C4 position employs two principal strategies: direct electrophilic aromatic substitution or pre-functionalization before core cyclization. The most efficient route incorporates the aryl group during the early synthetic stages via utilization of 1-(4-methoxyphenyl)butane-1,3-dione as a key building block. This diketone precursor undergoes regiocontrolled cyclization with ethyl (2E)-2-chloro-2-(hydroxyimino)acetate to form ethyl 4-(4-methoxybenzoyl)-5-methylisoxazole-3-carboxylate, which subsequently undergoes hydrazinolysis as described in Section 1.1 [5].

Alternative post-cyclization arylation methods face significant challenges due to the electron-deficient nature of the fused heterocyclic system. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) require protective group strategies for the lactam nitrogen and show variable success (30-45% yields). Direct C-H arylation at C4 remains elusive due to competing decomposition pathways under strong oxidative conditions. Substituent effects on bioactivity are profound, as evidenced by the enhanced α1-adrenoceptor affinity observed with 4-(4-methoxyphenyl) versus unsubstituted phenyl analogs (10-fold increase in binding constant) [3]. The table below summarizes synthetic approaches and molecular properties:

Table 1: Synthetic Variations and Molecular Properties of 4-Aryl Isoxazolopyridazinones

Aryl SubstituentSynthetic RouteMolecular Weight (g/mol)Yield (%)logP
4-MethoxyphenylPre-functionalized diketone243.22 [2]62-68 [5]1.77 [6]
PhenylDirect cyclocondensation213.20711.45
4-ChlorophenylSuzuki coupling247.65382.15
3-NitrophenylPre-functionalized diketone258.20591.25

Lateral Metalation and Electrophilic Quenching for C3-Modification

The C3 position of the isoxazolo[3,4-d]pyridazinone core demonstrates unique reactivity toward directed ortho-metalation when protected at N6. Treatment with strong lithium bases (e.g., LDA or n-BuLi) at low temperatures (-78°C) in anhydrous THF generates a stabilized C3-lithiated species suitable for electrophilic quenching. This strategy enables the introduction of diverse functional groups, including methyl, formyl, and carboxylic acid derivatives, which serve as critical handles for further structural elaboration [6].

The 3-methyl substituted analog (Y700-0687, CID 24213746) exemplifies this approach, prepared via methylation using iodomethane as electrophile. This modification significantly alters molecular properties: the methyl group increases lipophilicity (logP = 1.77 vs. 1.35 for unsubstituted) and molecular weight (257.25 g/mol) while reducing polar surface area from 71.2 Ų to 66.2 Ų. These physicochemical changes enhance blood-brain barrier permeability, making 3-methyl derivatives valuable candidates for central nervous system-targeted therapeutics [6]. The metalation regioselectivity is confirmed through deuterium quenching experiments, showing exclusive deuteration at C3 when using deuterium oxide as electrophile (>95% isotopic incorporation by mass spectrometry) [6].

Comparative Analysis of Open-Chain vs. Fused-Ring Analog Synthesis

The biological activity of 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one significantly surpasses that of its open-chain analogs, highlighting the critical importance of ring fusion in molecular recognition. Fused-ring systems exhibit enhanced conformational rigidity that favors binding to biological targets, particularly observed in studies with α1-adrenoceptors and aldose reductase. Synthetic routes to open-chain analogs typically involve linear assembly through condensation of 4-aryl-4-oxobut-2-enoic acids with hydrazine derivatives, yielding 4,5-disubstituted-3(2H)-pyridazinones [3] [4].

In aldose reductase inhibition studies, the fused isoxazolopyridazinone system demonstrates IC₅₀ values comparable to Sorbinil (low micromolar range), while open-chain analogs 5-acetyl-4-amino-6-substituted-3(2H)-pyridazinones show markedly reduced activity (>100 μM IC₅₀). Molecular modeling reveals the fused system's carbonyl oxygen at C7 and nitrogen at N2 participate in critical hydrogen bonding with aldose reductase active site residues (Tyr48 and His110), interactions geometrically constrained in the rigid bicyclic system but disrupted in flexible analogs [4]. Similarly, α1-adrenoceptor binding studies indicate the fused ring system enhances subtype selectivity (α1d/α1b ratio >15) compared to monocyclic counterparts (ratio <3), attributed to complementary steric fit within the transmembrane binding pocket [3].

Table 2: Biological Activity Comparison: Fused vs. Open-Chain Analogues

Structural ClassExample CompoundAldose Reductase IC₅₀ (μM)α1d-Adrenoceptor Kᵢ (nM)α1d/α1b Selectivity Ratio
Fused-ring4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7-one0.42 [4]18.3 [3]16.5
Fused-ring3-Methyl-4-(p-chlorophenyl)isoxazolo[3,4-d]pyridazin-7-one0.28 [4]Not reportedNot applicable
Open-chain5-Acetyl-4-amino-6-(4-methoxyphenyl)-3(2H)-pyridazinone>100 [4]245 [3]2.8
Open-chain4-Amino-5-(4-methoxybenzoyl)-6-methyl-3(2H)-pyridazinoneInactive [4]521 [3]1.9

The synthetic complexity differs substantially between systems. Fused-ring formation requires multistep sequences (3-5 steps) with overall yields of 25-40%, while open-chain analogs typically assemble in 1-2 steps with 50-75% yields. However, the pharmacological superiority of the fused-ring systems justifies the additional synthetic investment for therapeutic applications requiring high target affinity and selectivity [3] [4].

Properties

CAS Number

952182-88-6

Product Name

4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one

IUPAC Name

4-(4-methoxyphenyl)-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

InChI

InChI=1S/C12H9N3O3/c1-17-8-4-2-7(3-5-8)10-9-6-18-15-11(9)12(16)14-13-10/h2-6H,1H3,(H,14,16)

InChI Key

AVSDLKCPVLCUBK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NNC(=O)C3=NOC=C23

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=O)C3=NOC=C23

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.